molecular formula C15H17N B065549 4-(Naphthalen-2-yl)piperidine CAS No. 180160-99-0

4-(Naphthalen-2-yl)piperidine

Cat. No.: B065549
CAS No.: 180160-99-0
M. Wt: 211.3 g/mol
InChI Key: TXJOHNASMKJWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a naphthalene moiety at the 4-position Piperidine is a six-membered heterocyclic amine, and naphthalene is a polycyclic aromatic hydrocarbon

Scientific Research Applications

4-(Naphthalen-2-yl)piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

While the specific mechanism of action for “4-(Naphthalen-2-yl)piperidine” is not mentioned in the retrieved sources, piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety and Hazards

While specific safety and hazard information for “4-(Naphthalen-2-yl)piperidine” was not found in the retrieved sources, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Piperidine derivatives, including “4-(Naphthalen-2-yl)piperidine”, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-yl)piperidine typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the piperidine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl-piperidine ketones or alcohols.

    Reduction: Reduction reactions can convert the naphthalene moiety to dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Naphthyl-piperidine ketones or alcohols.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated naphthyl-piperidine compounds.

Comparison with Similar Compounds

    4-(Phenyl)piperidine: Similar structure but with a phenyl group instead of a naphthalene moiety.

    4-(Benzyl)piperidine: Contains a benzyl group, which is a single benzene ring attached to the piperidine.

    4-(Pyridyl)piperidine: Features a pyridine ring, which is a nitrogen-containing heterocycle.

Uniqueness: 4-(Naphthalen-2-yl)piperidine is unique due to the presence of the naphthalene moiety, which provides additional aromaticity and potential for π-π interactions. This can enhance its binding affinity and specificity for certain biological targets compared to similar compounds with simpler aromatic groups.

Properties

IUPAC Name

4-naphthalen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-6,11,13,16H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJOHNASMKJWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621774
Record name 4-(Naphthalen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-99-0
Record name 4-(Naphthalen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Naphthalen-2-yl)piperidine
Reactant of Route 2
4-(Naphthalen-2-yl)piperidine
Reactant of Route 3
4-(Naphthalen-2-yl)piperidine
Reactant of Route 4
4-(Naphthalen-2-yl)piperidine
Reactant of Route 5
4-(Naphthalen-2-yl)piperidine
Reactant of Route 6
4-(Naphthalen-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.